1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride
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Overview
Description
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride is a heterocyclic compound with a unique structure that includes a thiopyran ring.
Preparation Methods
Chemical Reactions Analysis
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride exerts its effects involves:
Comparison with Similar Compounds
1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride can be compared with similar compounds such as:
1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
1-Imino-4-(propylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: Contains a propyl group, leading to different chemical properties and reactivity.
1-Imino-4-(butylamino)tetrahydro-2H-thiopyran 1-oxide hydrochloride: The butyl group introduces further variations in the compound’s behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s properties and applications.
Properties
IUPAC Name |
1-imino-N-methyl-1-oxothian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.ClH/c1-8-6-2-4-10(7,9)5-3-6;/h6-8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWKQMTYXTTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=N)(=O)CC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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